Ethyl 3,4,5-trifluorobenzoylformate
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Overview
Description
Ethyl 3,4,5-trifluorobenzoylformate is an organic compound with the molecular formula C10H7F3O3 and a molecular weight of 232.16 . This compound is primarily used for research purposes and serves as a versatile building block in organic synthesis. It is characterized by the presence of three fluorine atoms on the benzene ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of Ethyl 3,4,5-trifluorobenzoylformate typically involves the esterification of 3,4,5-trifluorobenzoic acid with ethyl formate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3,4,5-trifluorobenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other derivatives.
Scientific Research Applications
Ethyl 3,4,5-trifluorobenzoylformate is widely used in scientific research due to its unique chemical properties. It serves as a building block for the synthesis of various organic molecules, enabling the development of new drugs, agrochemicals, and materials. In medicinal chemistry, it is used to create fluorinated analogs of biologically active compounds, which often exhibit enhanced metabolic stability and bioavailability. In the field of materials science, it is utilized to develop novel polymers and coatings with improved properties.
Mechanism of Action
The mechanism of action of Ethyl 3,4,5-trifluorobenzoylformate involves its interaction with molecular targets through its ester and trifluoromethyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Ethyl 3,4,5-trifluorobenzoylformate can be compared with other fluorinated benzoylformates, such as:
- Ethyl 2,4,5-trifluorobenzoylformate
- Ethyl 3,4,6-trifluorobenzoylformate
- Ethyl 3,5-difluorobenzoylformate
These compounds share similar structural features but differ in the position and number of fluorine atoms on the benzene ring. The unique positioning of the fluorine atoms in this compound imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-2-16-10(15)9(14)5-3-6(11)8(13)7(12)4-5/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSPTGFKDHOQNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374558 |
Source
|
Record name | Ethyl 3,4,5-trifluorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732251-58-0 |
Source
|
Record name | Ethyl 3,4,5-trifluorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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